![molecular formula C19H21N3O3 B12003614 N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a chemical compound with the molecular formula C₁₈H₁₉N₃O₃ .
- Its canonical SMILES representation is CCc1ccc(NC(=O)C(=O)N/N=C/c2ccccc2OC)cc1 .
- This compound belongs to the oxamide family and exhibits interesting properties due to its structural features.
Vorbereitungsmethoden
- Synthetic routes for N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involve condensation reactions.
- One common method is the reaction between 4-ethoxybenzaldehyde and 4-ethylphenylhydrazine in the presence of acetic acid or other suitable catalysts.
- Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid chlorides (e.g., SOCl₂).
- Major products formed depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide serves as a building block in organic synthesis.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes and receptors.
Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: It may find applications in materials science or as a precursor for other compounds.
Wirkmechanismus
- The compound’s mechanism of action involves binding to specific molecular targets.
- Further studies are needed to elucidate its precise pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
- N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide shares similarities with related oxamides.
- Notable compounds include N’-[(4-ethylphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide and N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Remember that scientific research continues to uncover new aspects of this compound, and its applications may evolve over time
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C19H21N3O3/c1-3-14-5-9-16(10-6-14)21-18(23)19(24)22-20-13-15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI-Schlüssel |
ISAHKFGVCACJBP-DEDYPNTBSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)
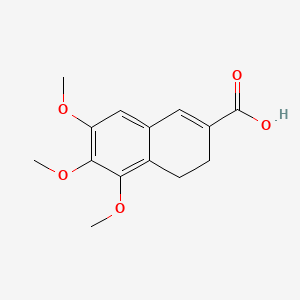
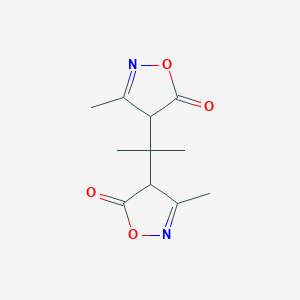
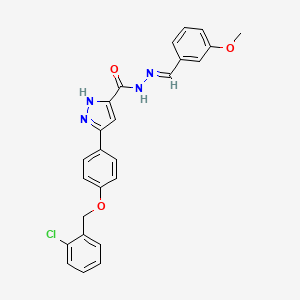
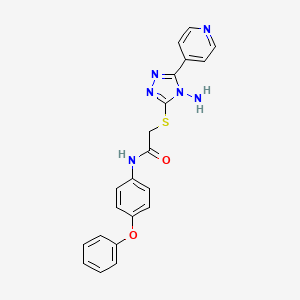
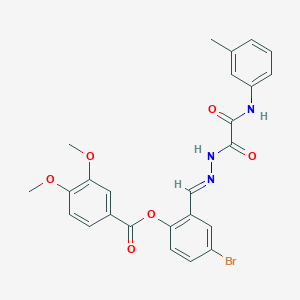

![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)
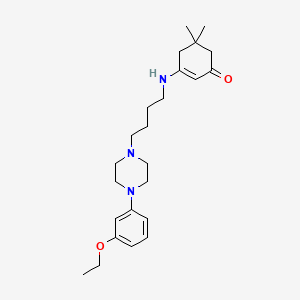


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
